3-Fluoro-2-nitrobenzaldehyde
Overview
Description
3-Fluoro-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H4FNO3 and a molecular weight of 169.11 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-nitrobenzaldehyde consists of a benzene ring with a fluoro group at the 3rd position, a nitro group at the 2nd position, and an aldehyde group . The InChI string isInChI=1S/C7H4FNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H
. Physical And Chemical Properties Analysis
3-Fluoro-2-nitrobenzaldehyde is a solid substance that should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Cancer Treatment Research
- Application Summary: 3-Fluoro-2-nitrobenzaldehyde and its derivatives have been studied for their potential use in the treatment of cancer .
- Results or Outcomes: The specific results of these studies are not provided in the source. However, the fact that 3-Fluoro-2-nitrobenzaldehyde is being studied for this purpose suggests that it may have shown some promise in preliminary tests .
Organic Synthesis
- Application Summary: 3-Fluoro-2-nitrobenzaldehyde is used as an important raw material and intermediate in organic synthesis .
- Results or Outcomes: The outcomes would vary depending on the specific synthesis. In general, the use of 3-Fluoro-2-nitrobenzaldehyde as an intermediate can help chemists create a wide range of organic compounds .
Agrochemicals Production
- Application Summary: 3-Fluoro-2-nitrobenzaldehyde is used in the production of agrochemicals .
- Results or Outcomes: The use of 3-Fluoro-2-nitrobenzaldehyde can lead to the production of effective agrochemicals that can help improve crop yield and protect plants from pests and diseases .
Dyestuff Production
- Application Summary: 3-Fluoro-2-nitrobenzaldehyde is used in the production of dyestuffs .
- Results or Outcomes: The use of 3-Fluoro-2-nitrobenzaldehyde can lead to the production of vibrant and durable dyes that can be used in the textile industry .
Functional Group Conversion
- Application Summary: 3-Fluoro-2-nitrobenzaldehyde can be used in functional group conversion experiments. For example, the reduction of the aldehyde group using sodium borohydride results in the production of an alcohol-containing product .
- Methods of Application: The compound is subjected to a reduction reaction using sodium borohydride, resulting in the conversion of the aldehyde group to an alcohol group .
- Results or Outcomes: The outcome of this process is the production of an alcohol-containing product from 3-Fluoro-2-nitrobenzaldehyde .
Preparation of Optionally Substituted Fluoro-Nitro-Benzaldehydes
- Application Summary: 3-Fluoro-2-nitrobenzaldehyde can be used in the preparation of optionally substituted fluoro-nitro-benzaldehydes .
- Methods of Application: The compound is reacted with optionally substituted halogeno-nitro-benzaldehydes and an alkali metal fluoride in an inert solvent .
- Results or Outcomes: The outcome of this process is the production of optionally substituted fluoro-nitro-benzaldehydes .
Safety And Hazards
3-Fluoro-2-nitrobenzaldehyde is labeled with the GHS07 pictogram and has the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 3-Fluoro-2-nitrobenzaldehyde are not mentioned in the search results, it is noted that derivatives of benzaldehyde are active in the production of bioactive agents, which have extensive usage in pharmaceuticals, cosmetics, and textiles . This suggests potential future research and industrial applications for 3-Fluoro-2-nitrobenzaldehyde.
properties
IUPAC Name |
3-fluoro-2-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXDOIOYJGQGQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625819 | |
Record name | 3-Fluoro-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-nitrobenzaldehyde | |
CAS RN |
872366-63-7 | |
Record name | 3-Fluoro-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.